N-benzylbutan-1-amine Hydrochloride
Description
N-Benzylbutan-1-amine Hydrochloride is a secondary amine salt composed of a butanamine backbone substituted with a benzyl group at the nitrogen atom, forming a hydrochloride salt. It is synthesized via the alkylation of benzylamine hydrobromide with butyl bromide in the presence of triethylamine and molecular sieves in DMF, as described in . Its spectroscopic characterization includes distinct NMR signals: δ 7.26–7.37 ppm (aromatic protons), 3.82 ppm (benzyl CH₂), and 0.95 ppm (terminal CH₃), alongside a molecular ion peak at m/z 177 (base peak m/z 91 for the benzyl fragment) .
Properties
CAS No. |
18618-49-0 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
N-benzylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-9-12-10-11-7-5-4-6-8-11;/h4-8,12H,2-3,9-10H2,1H3;1H |
InChI Key |
UYOMPNHSVABKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural and physicochemical differences between N-Benzylbutan-1-amine Hydrochloride and its analogues:
Functional and Pharmacological Differences
- Benzyl vs.
- Substituted Benzyl Derivatives : Halogen or methyl groups on the benzyl ring (e.g., N-(4-Methylbenzyl)butan-1-amine Hydrochloride) increase steric hindrance and electronic effects, which could modulate binding affinity in receptor-targeted applications .
- Structural Isomers : 2-Phenylbutan-1-amine Hydrochloride positions the phenyl group on the carbon chain rather than the nitrogen, altering metabolic pathways (e.g., susceptibility to oxidative deamination) .
Industrial and Research Relevance
- Synthetic Scalability : this compound’s synthesis () uses cost-effective alkylation, making it industrially viable. In contrast, Memantine Hydrochloride’s complex adamantane synthesis limits scalability .
- Supplier Availability : this compound is listed by suppliers like InterBioScreen Ltd., indicating commercial demand for intermediates or pharmacological studies .
Key Research Findings
- Spectroscopic Differentiation: The benzyl group in this compound produces a distinct aromatic proton cluster (δ 7.26–7.37 ppm) absent in non-aromatic analogues like N-Isopropyl-1-butanamine Hydrochloride .
- Thermal Stability : Older data () suggests benzylamine hydrochlorides generally exhibit higher melting points (e.g., 145–146°C for δ-phenylbutyl-methylamine hydrochloride) compared to alkyl-substituted variants (126°C), though direct data for this compound is lacking .
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